molecular formula C15H10N2O3S B3841896 5-oxo-1-phenyl-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrazole-3-carboxylic acid

5-oxo-1-phenyl-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No. B3841896
M. Wt: 298.3 g/mol
InChI Key: IFFHYHVRFYCZAR-XFXZXTDPSA-N
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Description

5-oxo-1-phenyl-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as TP or thienylpyrazole and has been studied extensively for its anti-inflammatory, analgesic, and anticancer effects.

Mechanism of Action

The mechanism of action of TP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and cancer. TP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation and pain.
Biochemical and Physiological Effects
Studies have found that TP has various biochemical and physiological effects on the body. TP has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). TP has also been found to inhibit the production of nitric oxide (NO), a molecule involved in inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the major advantages of TP is its potential as a therapeutic agent for inflammatory diseases and cancer. TP has been found to have low toxicity and high selectivity towards cancer cells. However, one of the limitations of TP is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on TP. One area of interest is the development of TP analogs with improved solubility and bioavailability. Another area of research is the exploration of TP's potential as a therapeutic agent for other diseases such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of TP and its effects on the body.

Scientific Research Applications

TP has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the primary areas of research has been in the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Studies have found that TP can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and pain.

properties

IUPAC Name

(4Z)-5-oxo-1-phenyl-4-(thiophen-2-ylmethylidene)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3S/c18-14-12(9-11-7-4-8-21-11)13(15(19)20)16-17(14)10-5-2-1-3-6-10/h1-9H,(H,19,20)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFHYHVRFYCZAR-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)C(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CS3)/C(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-5-oxo-1-phenyl-4-(thiophen-2-ylmethylidene)pyrazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-oxo-1-phenyl-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
5-oxo-1-phenyl-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
5-oxo-1-phenyl-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
5-oxo-1-phenyl-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
5-oxo-1-phenyl-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
5-oxo-1-phenyl-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrazole-3-carboxylic acid

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